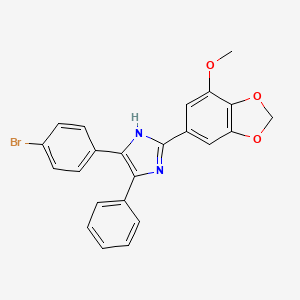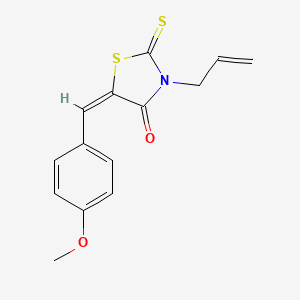
5-(4-bromophenyl)-2-(7-methoxy-1,3-benzodioxol-5-yl)-4-phenyl-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-BROMOPHENYL)-2-(7-METHOXY-2H-1,3-BENZODIOXOL-5-YL)-5-PHENYL-1H-IMIDAZOLE is a synthetic organic compound that belongs to the class of imidazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-BROMOPHENYL)-2-(7-METHOXY-2H-1,3-BENZODIOXOL-5-YL)-5-PHENYL-1H-IMIDAZOLE typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the imidazole ring: This can be achieved through the condensation of appropriate aldehydes or ketones with amines in the presence of an acid catalyst.
Methoxylation: The methoxy group can be introduced via methylation reactions using reagents like dimethyl sulfate or methyl iodide.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(4-BROMOPHENYL)-2-(7-METHOXY-2H-1,3-BENZODIOXOL-5-YL)-5-PHENYL-1H-IMIDAZOLE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, 4-(4-BROMOPHENYL)-2-(7-METHOXY-2H-1,3-BENZODIOXOL-5-YL)-5-PHENYL-1H-IMIDAZOLE is studied for its potential as a building block in the synthesis of more complex molecules.
Biology
In biological research, this compound may be investigated for its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine
In medicinal chemistry, imidazole derivatives are often explored for their potential therapeutic properties, including antimicrobial, antifungal, and anticancer activities.
Industry
In the industrial sector, such compounds may be used in the development of new materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(4-BROMOPHENYL)-2-(7-METHOXY-2H-1,3-BENZODIOXOL-5-YL)-5-PHENYL-1H-IMIDAZOLE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in the compound’s biological activity. The pathways involved can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-BROMOPHENYL)-2-(2H-1,3-BENZODIOXOL-5-YL)-5-PHENYL-1H-IMIDAZOLE
- 4-(4-CHLOROPHENYL)-2-(7-METHOXY-2H-1,3-BENZODIOXOL-5-YL)-5-PHENYL-1H-IMIDAZOLE
- 4-(4-FLUOROPHENYL)-2-(7-METHOXY-2H-1,3-BENZODIOXOL-5-YL)-5-PHENYL-1H-IMIDAZOLE
Uniqueness
The uniqueness of 4-(4-BROMOPHENYL)-2-(7-METHOXY-2H-1,3-BENZODIOXOL-5-YL)-5-PHENYL-1H-IMIDAZOLE lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the bromine atom and the methoxy group can significantly affect the compound’s properties compared to its analogs.
Properties
Molecular Formula |
C23H17BrN2O3 |
|---|---|
Molecular Weight |
449.3 g/mol |
IUPAC Name |
5-(4-bromophenyl)-2-(7-methoxy-1,3-benzodioxol-5-yl)-4-phenyl-1H-imidazole |
InChI |
InChI=1S/C23H17BrN2O3/c1-27-18-11-16(12-19-22(18)29-13-28-19)23-25-20(14-5-3-2-4-6-14)21(26-23)15-7-9-17(24)10-8-15/h2-12H,13H2,1H3,(H,25,26) |
InChI Key |
KEHSNGBOVHVXGW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC2=C1OCO2)C3=NC(=C(N3)C4=CC=C(C=C4)Br)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2,6-dimethylphenyl)-2-(thiophen-3-yl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B11433948.png)
![1-(2,5-dimethylphenyl)-4-[1-(2-phenoxyethyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B11433951.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-6-{1-[2-(4-bromophenyl)-2-oxoethyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}hexanamide](/img/structure/B11433953.png)
![N-(2,4-difluorophenyl)-6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B11433954.png)
![N-[(2-chlorophenyl)methyl]-2-[1-[(2-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]acetamide](/img/structure/B11433957.png)
![3-benzyl-8-(2-nitrophenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B11433964.png)

![ethyl 2-({[3-[4-(3,4-dihydroisoquinolin-2(1H)-yl)-4-oxobutyl]-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]acetyl}amino)benzoate](/img/structure/B11433982.png)
![2-[3-(4-chlorophenyl)-2,4-dioxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-1(2H)-yl]-N-phenylacetamide](/img/structure/B11433989.png)
![(2E)-2-(4-{[7-(2,4-dichlorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]oxy}-3-methoxybenzylidene)hydrazinecarboxamide](/img/structure/B11434006.png)
![Ethyl 5-(2-chloropropanamido)-3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B11434031.png)
![3-(3-methylphenyl)-6-oxo-8-[4-(propan-2-yl)phenyl]-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B11434035.png)

![Benzyl 2-((6,8-dimethyl-2-(4-nitrophenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetate](/img/structure/B11434042.png)
